molecular formula C11H14N2O4 B2577124 2-Oxo-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-dihydropyrimidine-5-carboxylic ac CAS No. 1439902-37-0

2-Oxo-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-dihydropyrimidine-5-carboxylic ac

Cat. No.: B2577124
CAS No.: 1439902-37-0
M. Wt: 238.243
InChI Key: JICVLIUEHJIOSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxo-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-dihydropyrimidine-5-carboxylic ac is a useful research compound. Its molecular formula is C11H14N2O4 and its molecular weight is 238.243. The purity is usually 95%.
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Scientific Research Applications

Biological Activity and Synthesis

  • Derivatives of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, such as the ethyl 6-methyl variant, are known to exhibit a wide spectrum of biological activities. These activities stem from their structural conformation, which includes a dihydropyrimidine ring adopting a screw-boat conformation, and their ability to engage in strong N—H⋯O and weak C—H⋯O intermolecular hydrogen bonds, as well as an intramolecular C—H⋯O hydrogen bond (Mohideen et al., 2008).

Antimicrobial Activity

  • Novel compounds containing the 2-H-pyranopyridine-2-one moiety, which are related to the 2-oxo-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-dihydropyrimidine-5-carboxylic acid structure, have been synthesized with expectations of enhanced hypertensive activity. These compounds have shown potential in addressing hypertensive conditions, indicating their value in medicinal chemistry research (Kumar & Mashelker, 2007).

Catalysis and Chemical Synthesis

  • Research has demonstrated the use of specific catalysts like pentafluorophenylammonium triflate (PFPAT) in the synthesis of chromeno[2,3-d]pyrimidinone derivatives, starting from compounds similar to 2-oxo-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-dihydropyrimidine-5-carboxylic acid. This method offers advantages such as high yields, clean reactions, simple methodologies, and greener conditions, expanding the utility of such compounds in the development of new materials and drugs with antimicrobial properties (Ghashang et al., 2013).

Antitubercular Agents

  • A small library of dihydropyrimidines, closely related to the compound , has been synthesized and evaluated for their in vitro antitubercular activity. The research identified certain derivatives that showed significant activity against Mycobacterium tuberculosis H(37)Rv, demonstrating the potential of these compounds in developing new antitubercular agents (Trivedi et al., 2010).

Antioxidative and Antihypertensive Activities

  • The compound and its derivatives have been explored for antioxidative and antihypertensive activities, as seen in previously undescribed O-heterocyclic analogues isolated from marine sources. These compounds exhibited significant ACE inhibitory potential and antioxidative properties, suggesting their application in managing hypertensive conditions and oxidative stress (Maneesh & Chakraborty, 2018).

Properties

IUPAC Name

1-(oxan-4-ylmethyl)-2-oxopyrimidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4/c14-10(15)9-5-12-11(16)13(7-9)6-8-1-3-17-4-2-8/h5,7-8H,1-4,6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICVLIUEHJIOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=NC2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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